CS-0777

Description

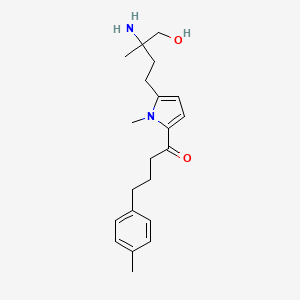

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30N2O2 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

1-[5-(3-amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one |

InChI |

InChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3 |

InChI Key |

YXEQXPNSBUIRDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N |

Synonyms |

CS 0777 CS-0777 CS0777 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CS-0777: A Selective S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CS-0777 is a promising therapeutic agent that functions as a selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1). It operates as a prodrug, undergoing in vivo phosphorylation to its active metabolite, this compound-phosphate (this compound-P). The core mechanism of action of this compound-P lies in its potent agonism at the S1P1 receptor, which plays a pivotal role in regulating lymphocyte trafficking. By binding to and activating S1P1 receptors on lymphocytes, this compound-P induces their internalization and degradation, effectively rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This leads to the sequestration of lymphocytes within the lymph nodes, resulting in a dose-dependent reduction of circulating peripheral blood lymphocytes. This targeted immunomodulatory effect, achieved by preventing the migration of lymphocytes to sites of inflammation, forms the basis of its therapeutic potential in autoimmune diseases such as multiple sclerosis.

Introduction to this compound

This compound is an orally active small molecule that has been investigated for the treatment of autoimmune diseases.[1] Unlike broader immunosuppressants, this compound offers a more targeted approach by specifically modulating lymphocyte trafficking.[1] The discovery and preclinical development of this compound have demonstrated its high selectivity for the S1P1 receptor over other S1P receptor subtypes, which is anticipated to result in a more favorable safety profile by minimizing off-target effects.[2][3]

Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

The pharmacological activity of this compound is dependent on its biotransformation to the active phosphate metabolite, this compound-P.[2] This active form acts as a high-affinity agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of lymphocytes.[2][3]

The signaling cascade initiated by this compound-P binding to S1P1 is central to its mechanism of action. This process can be broken down into the following key steps:

-

Phosphorylation: Orally administered this compound is absorbed and subsequently phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-P.[2]

-

S1P1 Receptor Binding and Activation: this compound-P binds to S1P1 receptors on lymphocytes, initiating downstream signaling through Gαi.[2]

-

Receptor Internalization and Degradation: Continuous activation of S1P1 by this compound-P leads to the internalization and subsequent ubiquitination and proteasomal degradation of the receptor.[1]

-

Inhibition of Lymphocyte Egress: The downregulation of S1P1 receptors on the lymphocyte surface renders them insensitive to the endogenous S1P gradient, which is high in the blood and lymph and low in lymphoid tissues. This gradient is essential for guiding lymphocytes out of the lymph nodes.

-

Lymphocyte Sequestration and Peripheral Lymphopenia: As a result, lymphocytes are trapped within the lymph nodes, leading to a marked and dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[2][4]

This sequestration of lymphocytes, particularly autoreactive T and B cells, is believed to prevent their infiltration into the central nervous system and other tissues, thereby ameliorating the inflammatory processes characteristic of autoimmune diseases.

Quantitative Data

The preclinical and clinical development of this compound has generated significant quantitative data that underscore its potency, selectivity, and pharmacological effects.

Table 1: In Vitro Agonist Activity of this compound-P at Human S1P Receptors

| Compound | Receptor | EC50 (nM) | Selectivity (S1P3/S1P1) |

| This compound-P | S1P1 | 1.1 | ~320-fold |

| S1P3 | 350 | ||

| FTY720-P (Comparator) | S1P1 | 0.37 | ~9-fold |

| S1P3 | 3.3 |

Data sourced from Nishi et al., 2011.[2]

Table 2: Effect of Single Oral Dose of this compound on Peripheral Blood Lymphocyte Counts in Rats

| Dose (mg/kg) | Time Post-Dose | % of Vehicle-Treated Control |

| 0.1 | 12 h (Nadir) | 27.4% |

| 48 h | 71.5% | |

| 5 days | ~100% | |

| 1 | 12 h (Nadir) | 18.4% |

| 48 h | 30.1% | |

| 5 days | ~100% |

Data sourced from Nishi et al., 2011.[2]

Table 3: Suppressive Effect of this compound on Experimental Autoimmune Encephalomyelitis (EAE) in Rats

| Treatment Group | Mean Cumulative EAE Score |

| Vehicle | 14.0 |

| This compound (0.01 mg/kg) | 9.6 |

| This compound (0.1 mg/kg) | 0 |

| This compound (1 mg/kg) | 0 |

EAE was induced in Lewis rats, and compounds were administered orally daily from day 0 to day 20. **p < 0.01 vs. vehicle. Data sourced from Nishi et al., 2011.[2]

Table 4: Pharmacokinetic Parameters of this compound and this compound-P in Rats After a Single Oral Dose

| Parameter | This compound (1 mg/kg) | This compound-P (from 1 mg/kg this compound) |

| Cmax (ng/mL) | 2.8 ± 0.5 | 29.5 ± 2.9 |

| Tmax (h) | 4.75 ± 1.71 | 9.50 ± 1.00 |

| AUCinf (ng·h/mL) | 32.5 ± 3.4 | 694 ± 61 |

| t1/2 (h) | 6.5 ± 0.6 | 10.3 ± 0.8 |

Data are presented as mean ± SD. Data sourced from Nishi et al., 2011.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro S1P Receptor Agonist Activity: GTPγS Binding Assay

This assay measures the G protein activation following agonist binding to the S1P receptors.

-

Cell Membrane Preparation:

-

CHO-K1 cells stably expressing human S1P1 or S1P3 receptors are cultured and harvested.

-

Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

GTPγS Binding Assay Protocol:

-

The reaction is carried out in a 96-well plate.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, 0.1% BSA).

-

Varying concentrations of the test compound (this compound-P) or vehicle control.

-

Cell membranes (typically 5-20 µg of protein per well).

-

[35S]GTPγS (final concentration ~0.1-0.5 nM).

-

-

The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [35S]GTPγS.

-

The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2).

-

The filters are dried, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine EC50 values.

-

In Vivo Peripheral Blood Lymphocyte Counting: Flow Cytometry

This protocol details the quantification of lymphocyte populations in whole blood samples from treated animals.

-

Blood Collection:

-

At specified time points after oral administration of this compound or vehicle, blood is collected from rats via the inferior vena cava into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Preparation and Staining:

-

An aliquot of whole blood (e.g., 100 µL) is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., anti-rat CD3 for T cells, anti-rat CD45RA for B cells).

-

Incubation is typically performed for 30 minutes at 4°C in the dark.

-

Red blood cells are lysed using a commercial lysis buffer (e.g., ACK lysis buffer).

-

The remaining white blood cells are washed with a suitable buffer (e.g., PBS with 1% BSA) and centrifuged.

-

The cell pellet is resuspended in a final volume of buffer for flow cytometric analysis.

-

-

Flow Cytometry Analysis:

-

Samples are acquired on a flow cytometer equipped with appropriate lasers and filters for the fluorochromes used.

-

Lymphocytes are first identified and gated based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

-

Within the lymphocyte gate, different subpopulations (e.g., T cells, B cells) are identified based on their expression of specific cell surface markers.

-

Absolute lymphocyte counts are determined using a dual-platform method (hematology analyzer for total white blood cell count and flow cytometry for lymphocyte percentage) or a single-platform method using counting beads.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats

EAE is a widely used animal model for human multiple sclerosis.

-

Induction of EAE:

-

Female Lewis rats (6-8 weeks old) are used.

-

On day 0, rats are immunized by subcutaneous injection into the hind footpads with an emulsion containing myelin basic protein (MBP) fragment 68-82 and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

-

Drug Administration:

-

This compound or vehicle is administered orally once daily, starting from the day of immunization (day 0) and continuing for a specified duration (e.g., 20 days).

-

-

Clinical Scoring:

-

Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or death.

-

-

The cumulative EAE score is calculated for each animal by summing the daily scores.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

Caption: Overview of the mechanism of action of this compound.

Caption: Simplified S1P1 receptor signaling pathway.

Caption: Experimental workflow for the EAE model.

Clinical Development

This compound has been evaluated in clinical trials for the treatment of multiple sclerosis. An open-label, pilot study in 25 MS patients assessed the safety, pharmacokinetics, and pharmacodynamics of oral this compound at doses of 0.1, 0.3, and 0.6 mg, administered once weekly or every other week for 12 weeks.[1] The study confirmed a pronounced, dose-dependent decrease in peripheral lymphocytes and CD4 T cell subsets, which returned to baseline within 4 weeks after the last dose.[1] The treatment was generally safe and well-tolerated.[1] These findings supported the mechanism of action observed in preclinical studies and provided a basis for further clinical investigation in larger, controlled trials.

Conclusion

The mechanism of action of this compound is well-defined and centers on its function as a selective S1P1 receptor agonist. Through its active metabolite, this compound-P, it effectively sequesters lymphocytes within lymph nodes, thereby reducing the number of circulating immune cells that can mediate autoimmune pathology. The preclinical data demonstrate its potency and selectivity, and early clinical data in multiple sclerosis patients have been encouraging, showing a clear pharmacodynamic effect consistent with its proposed mechanism. Further clinical development will be necessary to fully establish its efficacy and safety profile as a therapeutic agent for autoimmune diseases.

References

CS-0777: An In-depth Profile of a Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of CS-0777, a novel immunomodulatory agent. This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-phosphate (this compound-P), which acts as a potent and selective agonist of the S1P1 receptor.[1][2] This high selectivity for S1P1 is a key characteristic, potentially offering a more favorable safety profile compared to less selective S1P receptor modulators.

Executive Summary

This compound-P demonstrates high potency and selectivity for the human S1P1 receptor. Its agonist activity at the S1P1 receptor is approximately 320-fold greater than its activity at the S1P3 receptor.[1][2] Furthermore, it shows significantly weaker activity at the S1P5 receptor and no binding at the S1P2 receptor.[1] This selectivity profile is critical for its therapeutic mechanism, which involves the modulation of lymphocyte trafficking from secondary lymphoid organs, a process primarily mediated by S1P1. By acting as a functional antagonist at S1P1 on lymphocytes, this compound-P leads to their sequestration in lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.

Quantitative Selectivity Profile

The following tables summarize the in vitro agonist activity of this compound-P and the comparator, FTY720-P (fingolimod-phosphate), at human S1P receptor subtypes. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.

Table 1: Agonist Activity (EC50, nM) of this compound-P at Human S1P Receptors [1]

| Receptor Subtype | EC50 (nM) |

| S1P1 | 1.1 |

| S1P2 | No binding |

| S1P3 | 350 |

| S1P4 | Data not available |

| S1P5 | 21 |

Table 2: Agonist Activity (EC50, nM) of FTY720-P at Human S1P Receptors [1]

| Receptor Subtype | EC50 (nM) |

| S1P1 | 0.37 |

| S1P2 | - |

| S1P3 | 3.3 |

| S1P4 | High affinity |

| S1P5 | 0.34 |

Note: While the primary source for this compound does not provide a specific EC50 value for S1P4, it is known that the less selective modulator FTY720-P binds with high affinity to this subtype.[3]

Experimental Protocols

The determination of the S1P receptor selectivity profile of compounds like this compound-P typically involves functional assays that measure the downstream consequences of receptor activation. A commonly used method is the GTPγS binding assay.

GTPγS Binding Assay Protocol

This functional assay measures the activation of G proteins coupled to S1P receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein is quantified as a measure of receptor activation.

Materials:

-

Cell membranes prepared from a cell line overexpressing a specific human S1P receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

[³⁵S]GTPγS (radioligand).

-

Non-radiolabeled GTPγS (for non-specific binding determination).

-

GDP (Guanosine diphosphate).

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a protease inhibitor cocktail.

-

Test compound (e.g., this compound-P) at various concentrations.

-

Scintillation cocktail and a scintillation counter.

-

96-well filter plates and a vacuum manifold.

Procedure:

-

Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, the following components are added in order:

-

Assay buffer.

-

Cell membranes.

-

GDP to ensure that G proteins are in their inactive state.

-

Varying concentrations of the test compound (agonist).

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the agonist to bind to the receptor.

-

Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS to each well.

-

Reaction Incubation: The plate is incubated for a further period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the G proteins.

-

Termination of Reaction: The reaction is terminated by rapid filtration through the filter plates using a vacuum manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of non-radiolabeled GTPγS) from the total binding. The data are then plotted as specific binding versus the log of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling in Lymphocyte Egress

The therapeutic effect of this compound is based on its modulation of the S1P1 receptor signaling pathway, which plays a crucial role in the egress of lymphocytes from secondary lymphoid organs.

Caption: S1P1 signaling pathway in lymphocyte egress and the effect of this compound-P.

Experimental Workflow for Determining S1P Receptor Selectivity

The process of characterizing the selectivity profile of a compound like this compound involves a series of well-defined experimental steps.

Caption: Workflow for determining the S1P receptor selectivity profile.

Logical Relationship of this compound's Selective Action

The high selectivity of this compound-P for the S1P1 receptor is the foundation of its therapeutic mechanism and favorable safety profile.

Caption: Logical flow of this compound-P's selective action and its implications.

Conclusion

This compound is a highly selective S1P1 receptor modulator that, in its phosphorylated active form, demonstrates potent agonistic activity at the S1P1 receptor with significantly lower activity at other S1P receptor subtypes. This selectivity is a key differentiating feature, suggesting a potential for effective immunomodulation with a reduced risk of off-target effects associated with less selective S1P receptor modulators. The data presented in this guide underscore the importance of a thorough understanding of a compound's receptor selectivity profile in the development of targeted therapies for autoimmune diseases. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound.

References

In Vivo Phosphorylation of CS-0777 to CS-0777-P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-0777 is a next-generation, selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, developed for the treatment of autoimmune diseases such as multiple sclerosis. As a prodrug, this compound requires in vivo phosphorylation to its active metabolite, this compound-P (also denoted as M1), to exert its pharmacological effects. This technical guide provides an in-depth overview of the core aspects of this critical activation step, focusing on the enzymatic pathways, quantitative kinetics, and experimental methodologies for studying this conversion. The information presented is synthesized from key preclinical and clinical research findings to support further investigation and development in the field.

Introduction: The Significance of this compound Phosphorylation

This compound is a therapeutic agent that modulates the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and thereby preventing their infiltration into sites of inflammation.[1][2][3] The active form of the drug, this compound-P, is a potent S1P1 agonist.[4][2] The conversion of the inactive parent drug, this compound, to the active phosphate metabolite is a pivotal step in its mechanism of action. Understanding the dynamics of this phosphorylation is crucial for predicting its pharmacokinetic and pharmacodynamic profile, as well as for designing effective clinical dosing regimens.[5]

The Enzymatic Machinery of this compound Phosphorylation and Dephosphorylation

Initial hypotheses suggesting the involvement of sphingosine kinases in the phosphorylation of this compound, similar to the mechanism for fingolimod (FTY720), were found to be incorrect.[6] Instead, a distinct enzymatic pathway is responsible for the activation of this compound.

Key Phosphorylating Enzymes: FN3K and FN3K-RP

Research has identified fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP) as the primary enzymes responsible for the phosphorylation of this compound to this compound-P.[6][7][8][9][10] These enzymes are not typically associated with the metabolism of xenobiotics, but rather with the phosphorylation of sugar moieties on glycosylated proteins.[6]

-

FN3K-RP is believed to be the principal kinase for this compound activation in human erythrocytes.[7][8][10]

-

The kinase activity for this compound is predominantly found in red blood cells (RBCs) , which is in contrast to FTY720, where kinase activity is mainly located in platelets.[6]

Reversible Metabolism: The Role of Alkaline Phosphatase

The phosphorylation of this compound is a reversible process. The active metabolite, this compound-P, can be dephosphorylated back to the parent compound, this compound, by alkaline phosphatases (ALPs) .[7][8][9][10] This reversible metabolism is a key factor in the pharmacokinetic profile of the drug.[11]

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data from enzymatic and pharmacokinetic studies of this compound.

Table 1: Enzyme Kinetics of this compound Phosphorylation

| Enzyme/System | Michaelis Constant (Km) for this compound (μM) | Source |

| Human FN3K | 498 - 1060 | [7][9][10] |

| Human FN3K-RP | 498 - 1060 | [7][9][10] |

| Human Erythrocytes | 498 - 1060 | [7][9][10] |

Table 2: Enzyme Kinetics of this compound-P Dephosphorylation

| Enzyme/System | Michaelis Constant (Km) for this compound-P (μM) | Source |

| Human ALPs (various isozymes) | 10.9 - 32.1 | [7] |

| Human Liver Microsomes | 10.9 - 32.1 | [7] |

| Human Kidney Microsomes | 10.9 - 32.1 | [7] |

| Human Lung Microsomes | 10.9 - 32.1 | [7] |

| Human Small Intestine Microsomes | 10.9 - 32.1 | [7] |

Table 3: Pharmacokinetic Parameters of this compound and this compound-P in Rats (Single Oral Dose)

| Parameter | This compound (0.1 mg/kg) | This compound-P (from 0.1 mg/kg this compound) | This compound (1 mg/kg) | This compound-P (from 1 mg/kg this compound) | Source |

| Cmax (ng/mL) | 0.82 ± 0.11 | 9.0 ± 0.8 | 8.1 ± 1.1 | 110 ± 10 | [1] |

| Tmax (h) | 3.25 ± 1.25 | 9.0 ± 1.0 | 4.75 ± 1.71 | 9.5 ± 1.0 | [1] |

| AUC (ng·h/mL) | 10.7 ± 1.5 | 220 ± 20 | 110 ± 20 | 2800 ± 300 | [1] |

| T1/2 (h) | 10.3 ± 1.5 | 11.2 ± 1.0 | 11.4 ± 1.8 | 12.3 ± 1.2 | [1] |

Signaling Pathways and Metabolic Fate

The metabolic pathway of this compound is a cyclical process involving phosphorylation to its active form and subsequent dephosphorylation.

Caption: Metabolic activation and deactivation pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to study the phosphorylation of this compound, based on methodologies described in the literature.

Protocol for this compound Kinase Activity Assay in Human Erythrocytes

Objective: To measure the rate of this compound phosphorylation in human red blood cell lysates.

Materials:

-

Human whole blood

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

This compound

-

ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Erythrocyte Isolation: Centrifuge whole blood to separate plasma and buffy coat. Wash the remaining red blood cell pellet with PBS.

-

Lysate Preparation: Resuspend the washed erythrocytes in lysis buffer and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate). Determine the protein concentration of the lysate.

-

Kinase Reaction: In a microcentrifuge tube, combine the erythrocyte lysate, this compound, and reaction buffer. Pre-warm the mixture to 37°C.

-

Initiate Reaction: Add ATP to the mixture to start the phosphorylation reaction.

-

Time Points: At various time points, take aliquots of the reaction mixture and add them to a quenching solution to stop the reaction.

-

Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of this compound-P formed.

-

Data Analysis: Calculate the rate of this compound-P formation.

Protocol for Immunodepletion of FN3K and FN3K-RP from Erythrocyte Lysate

Objective: To determine the relative contribution of FN3K and FN3K-RP to this compound phosphorylation.

Materials:

-

Human erythrocyte lysate

-

Anti-FN3K antibody

-

Anti-FN3K-RP antibody

-

Control IgG antibody

-

Protein A/G beads

-

This compound Kinase Activity Assay reagents (from Protocol 5.1)

Procedure:

-

Antibody Incubation: Divide the erythrocyte lysate into three aliquots. To each aliquot, add anti-FN3K, anti-FN3K-RP, or control IgG antibody. Incubate to allow antibody-antigen binding.

-

Immunoprecipitation: Add Protein A/G beads to each aliquot and incubate to capture the antibody-antigen complexes.

-

Depletion: Centrifuge the tubes to pellet the beads with the bound kinases. Collect the supernatant, which is the kinase-depleted lysate.

-

Kinase Assay: Perform the this compound Kinase Activity Assay (Protocol 5.1) on the undepleted lysate and each of the depleted lysates.

-

Data Analysis: Compare the rate of this compound-P formation in the depleted lysates to that in the control lysate to determine the percentage of kinase activity attributable to FN3K and FN3K-RP.[7][8]

Caption: General workflow for measuring this compound phosphorylation.

Conclusion

The in vivo phosphorylation of this compound to its active form, this compound-P, is a critical process mediated primarily by FN3K and FN3K-RP in erythrocytes. This conversion is part of a reversible metabolic cycle, with alkaline phosphatases catalyzing the dephosphorylation back to the parent compound. A thorough understanding of the kinetics and the enzymes involved in this pathway is essential for the continued development and clinical application of this compound. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important aspect of this compound pharmacology.

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Enzymatic kinetics regarding reversible metabolism of this compound, a sphingosine 1-phosphate receptor modulator, via phosphorylation and dephosphorylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

CS-0777: A Technical Overview of a Selective S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-0777 is a promising orally active small molecule that acts as a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that undergoes in vivo phosphorylation to its active metabolite, this compound-phosphate (this compound-P), which then functions as a potent S1P1 agonist. This targeted mechanism of action leads to the sequestration of lymphocytes in lymphoid organs, thereby preventing their infiltration into sites of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological effects of this compound, with a focus on its potential therapeutic applications in autoimmune diseases such as multiple sclerosis.

Structure and Chemical Properties

This compound and its active phosphate metabolite are characterized by a unique chemical structure that confers high selectivity for the S1P1 receptor.

This compound [1]

-

IUPAC Name: 1-[5-[(3R)-3-amino-4-hydroxy-3-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one[1]

-

Molecular Formula: C₂₁H₃₀N₂O₂[1]

-

Molecular Weight: 342.5 g/mol [1]

This compound-Phosphate (this compound-P) [2]

-

IUPAC Name: 1-[5-[(3R)-3-Amino-3-methyl-4-(phosphonooxy)butyl]-1-methyl-1H-pyrrol-2-yl]-4-(4-methylphenyl)-1-butanone[2]

-

Molecular Formula: C₂₁H₃₁N₂O₅P[2]

-

Molecular Weight: 422.46 g/mol [2]

-

CAS Number: 840523-39-9[2]

Physicochemical Properties

| Property | Value | Reference |

| Solubility (this compound-P) | Soluble in DMSO, not in water | [2] |

| Appearance (this compound-P) | Solid powder | [2] |

| Storage Condition (this compound-P) | Dry, dark and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [2] |

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[3][4] this compound-P acts as a potent and selective agonist of the S1P1 receptor, a G-protein coupled receptor crucial for lymphocyte trafficking.[3][4]

The binding of this compound-P to S1P1 on lymphocytes induces receptor internalization. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a dose-dependent reduction of circulating lymphocytes in the peripheral blood. This reduction in circulating lymphocytes is believed to be the primary mechanism by which this compound exerts its therapeutic effects in autoimmune diseases.

Pharmacological Properties

In Vitro Activity

This compound-P demonstrates potent and selective agonist activity for the human S1P1 receptor.[3][4]

| Receptor | EC₅₀ (nM) | Selectivity vs S1P1 | Reference |

| Human S1P₁ | 1.1 | - | [3][4] |

| Human S1P₃ | 350 | ~320-fold | [3][4] |

| Rat S1P₁ | 1.8 | - | [3] |

| Rat S1P₃ | 200 | >100-fold | [3] |

Pharmacokinetics in Rats

Following oral administration, this compound is absorbed and rapidly converted to its active metabolite, this compound-P.[3]

Pharmacokinetic Parameters of this compound and this compound-P after a Single Oral Administration of this compound in Rats [3]

| Parameter | Dose: 0.1 mg/kg | Dose: 1 mg/kg |

| This compound | ||

| Cₘₐₓ (ng/mL) | 0.8 ± 0.2 | 8.9 ± 2.1 |

| Tₘₐₓ (h) | 3.3 ± 1.0 | 4.8 ± 1.5 |

| AUC₀₋₂₄ (ng·h/mL) | 7.9 ± 1.8 | 106 ± 25 |

| This compound-P | ||

| Cₘₐₓ (ng/mL) | 1.3 ± 0.2 | 12.8 ± 1.5 |

| Tₘₐₓ (h) | 8.0 ± 0.0 | 8.0 ± 0.0 |

| AUC₀₋₂₄ (ng·h/mL) | 22.8 ± 2.9 | 224 ± 24 |

Values are presented as mean ± standard deviation.

Experimental Protocols

S1P1 Receptor Binding Assay ([35S]GTPγS Binding Assay)

This protocol describes the determination of the agonist activity of this compound-P at S1P1 receptors.

Methodology:

-

Cell Culture: CHO-K1 cells stably transfected with human or rat S1P1 or S1P3 receptors are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Assay: The assay is performed in 96-well plates. Membranes are incubated with varying concentrations of the test compound (this compound-P) in the presence of [³⁵S]GTPγS, GDP, and assay buffer.

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Termination and Scintillation Counting: The binding reaction is terminated by rapid filtration. The radioactivity bound to the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration-response curves are generated, and the EC₅₀ values are calculated using non-linear regression.

References

CS-0777: A Technical Overview for Multiple Sclerosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CS-0777, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, for its potential application in multiple sclerosis (MS) research and development. This document details the compound's mechanism of action, preclinical efficacy, and clinical findings, presenting quantitative data in structured tables and outlining key experimental methodologies.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound phosphate (this compound-P).[1][2] this compound-P acts as a potent and selective agonist of the S1P1 receptor.[1][2] S1P1 receptors are crucial for regulating the egress of lymphocytes from secondary lymphoid organs. By acting as a functional antagonist, this compound-P induces the internalization and degradation of S1P1 receptors on lymphocytes. This renders the lymphocytes unresponsive to the natural S1P gradient that directs their exit, effectively trapping them within the lymph nodes. This sequestration of lymphocytes, particularly autoreactive T and B cells, prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neurodegeneration in multiple sclerosis.

Preclinical Evaluation

The preclinical efficacy of this compound was primarily evaluated using in vitro receptor binding assays and an in vivo animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

In Vitro Activity

This compound-P demonstrated high potency and selectivity for the human S1P1 receptor over the S1P3 receptor. This selectivity is a critical attribute, as S1P3 activation has been associated with adverse cardiac effects.

| Compound | Receptor | EC50 (nM) | Selectivity (S1P3/S1P1) |

| This compound-P | Human S1P1 | 1.1[1][2] | ~320-fold[1][2] |

| This compound-P | Human S1P3 | 350[1][2] |

In Vivo Efficacy in a Rat EAE Model

This compound demonstrated a potent suppressive effect on the development of EAE in Lewis rats.[1] Oral administration of this compound led to a significant reduction in peripheral blood lymphocyte counts and a dose-dependent amelioration of clinical signs of EAE.

Table 2.1: Effect of this compound on Peripheral Lymphocyte Counts in Rats

| Treatment Group | Dose (mg/kg) | Nadir of Lymphocyte Count (% of control) | Time to Nadir (hours) |

| This compound | 0.1 | 27.4%[1] | 12[1] |

| This compound | 1 | 18.4%[1] | 12[1] |

Table 2.2: Efficacy of this compound in Rat EAE Model

| Treatment Group | Dose (mg/kg/day) | Mean Cumulative EAE Score |

| Vehicle | - | 14.0 |

| This compound | 0.01 | 9.6 |

| This compound | 0.1 | 0[1] |

| This compound | 1 | 0[1] |

Experimental Protocol: EAE Induction in Lewis Rats

The following provides a generalized protocol for inducing EAE in Lewis rats, based on the methods described for the preclinical evaluation of this compound and standard EAE induction procedures.[3][4]

Detailed Methodology:

-

Animals: Female Lewis rats, 6-8 weeks of age, are used.

-

Immunization: On day 0, rats are immunized subcutaneously at the base of the tail with an emulsion containing guinea pig myelin basic protein (gpMBP) in Complete Freund's Adjuvant (CFA).

-

Treatment: this compound or vehicle is administered orally once daily, starting from day 0.

-

Clinical Assessment: Animals are weighed and scored daily for clinical signs of EAE, typically on a scale of 0 to 5, where 0 is normal, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund state.

-

Data Analysis: The primary endpoint is the cumulative EAE score, which is the sum of the daily clinical scores for each animal.

Clinical Evaluation in Multiple Sclerosis Patients

This compound has been evaluated in an open-label, pilot study in patients with multiple sclerosis (NCT00616733).[5][6]

Study Design

This was a 12-week, open-label, dose-escalation study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral this compound in patients with MS.[5][6]

Table 3.1: Overview of the Phase 1 Pilot Study (NCT00616733)

| Parameter | Description |

| Study Title | A 12-week Safety Evaluation of Oral this compound in Multiple Sclerosis Patients[6] |

| Phase | 1[5] |

| Number of Patients | 25[5] |

| Diagnosis | Relapsing forms of Multiple Sclerosis[6] |

| Key Inclusion Criteria | - Diagnosis of a relapsing form of MS. - Age 18-65 years. - Expanded Disability Status Scale (EDSS) score of 0-6.5.[6] |

| Key Exclusion Criteria | - Primary progressive MS. - Recent use of other disease-modifying therapies. - Presence of significant other medical conditions.[6] |

| Treatment Arms | Oral this compound at doses of 0.1, 0.3, and 0.6 mg[5] |

| Primary Outcome | Safety and tolerability |

| Secondary Outcomes | Pharmacokinetics, pharmacodynamics (lymphocyte counts), and exploratory efficacy (MRI lesions) |

Clinical Findings

The study demonstrated that this compound was generally safe and well-tolerated.

Pharmacodynamics: Oral administration of this compound resulted in a pronounced, dose-dependent reduction in peripheral blood lymphocyte counts.[5]

Exploratory Efficacy: MRI scans of the brain showed a decrease in the total number of gadolinium-enhancing lesions over the 12-week treatment period.[5]

| Outcome | Baseline | Week 12 |

| Total Number of Enhancing Lesions | 10 | 2[5] |

Experimental Protocol: Clinical Trial Workflow

The following diagram illustrates the general workflow for the Phase 1 pilot study of this compound in MS patients.

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EAE induction rats [bio-protocol.org]

- 4. MBP induced EAE Rat Model - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of CS-0777: A Potent and Selective S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CS-0777 is a promising therapeutic agent that acts as a potent and selective sphingosine 1-phosphate receptor 1 (S1P1) agonist. Preclinical investigations have demonstrated its efficacy in animal models of autoimmune diseases, primarily multiple sclerosis. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its pharmacological properties, mechanism of action, and key experimental findings. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language to facilitate a deeper understanding of the preclinical science underpinning this compound.

Introduction

Sphingosine 1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking and other physiological processes.[1] The modulation of S1P receptors, particularly the S1P1 subtype, has emerged as a validated therapeutic strategy for autoimmune disorders.[1] this compound is a novel small molecule that, upon in vivo phosphorylation, is converted to its active metabolite, this compound-P.[1][2][3] This active form acts as a high-affinity agonist for the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby preventing their infiltration into sites of inflammation.[1][2][3] This guide synthesizes the available preclinical data to offer a detailed resource for scientists and professionals involved in drug development.

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro S1P Receptor Agonist Activity of this compound-P[1][2][3]

| Receptor Subtype | Species | EC50 (nM) | Fold Selectivity (S1P3/S1P1) |

| S1P1 | Human | 1.1 | ~320 |

| S1P3 | Human | 350 | |

| S1P1 | Rat | 1.8 | ~111 |

| S1P3 | Rat | 200 |

EC50: Half maximal effective concentration

Table 2: In Vivo Efficacy of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)[1][2][3]

| Treatment Group | Dose (mg/kg/day, oral) | Mean Cumulative EAE Score |

| Vehicle | - | 14.0 |

| This compound | 0.01 | 9.6 |

| This compound | 0.1 | 0 |

| This compound | 1 | 0 |

p < 0.01 vs. vehicle

Table 3: Effect of a Single Oral Dose of this compound on Peripheral Blood Lymphocyte Counts in Rats[1][2][3]

| Dose (mg/kg) | Time Post-Dose | Lymphocyte Count (% of Vehicle Control) |

| 0.1 | 12 h (nadir) | 27.4% |

| 1 | 12 h (nadir) | 18.4% |

| 0.1 | 5 days | Recovered to control levels |

| 1 | 5 days | Recovered to control levels |

Table 4: Pharmacokinetic Parameters of this compound and its Active Metabolite (this compound-P) in Rats after a Single Oral Dose of this compound[1]

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | 0.1 | 0.9 ± 0.2 | 3.25 | 7.9 ± 1.6 |

| 1 | 9.1 ± 1.5 | 4.75 | 80.8 ± 14.1 | |

| This compound-P | 0.1 | 4.5 ± 0.4 | 12.0 | 144 ± 11 |

| 1 | 43.8 ± 3.8 | 12.0 | 1510 ± 120 |

Data are presented as mean ± S.E. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.

Experimental Protocols

In Vitro GTPγS Binding Assay

This functional assay is used to determine the agonist activity of a compound at G protein-coupled receptors.

-

Membrane Preparation: Membranes from cells overexpressing the human or rat S1P1 or S1P3 receptors are prepared.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, GDP, and protease inhibitors.

-

Reaction: Membranes are incubated with varying concentrations of the test compound (e.g., this compound-P) and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Mechanism: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-

Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand, often by filtration.

-

Data Analysis: The concentration-response curves are then used to calculate the EC50 values.

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

EAE is a widely used animal model for multiple sclerosis.

-

Induction: Female Lewis rats are immunized with an emulsion of guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA).

-

Administration: this compound or vehicle is administered orally once daily, starting from the day of immunization.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Endpoint: The cumulative EAE score is calculated for each animal to assess the overall disease severity.

Peripheral Blood Lymphocyte Counting

This procedure is used to assess the in vivo pharmacodynamic effect of this compound.

-

Animal Model: Male Lewis rats are used.

-

Dosing: A single oral dose of this compound or vehicle is administered.

-

Blood Collection: Blood samples are collected at various time points post-dosing.

-

Analysis: Whole blood is analyzed using an automated hematology analyzer to determine the total lymphocyte count.

-

Data Presentation: Lymphocyte counts are typically expressed as a percentage of the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes involved in the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for autoimmune diseases. Its high potency and selectivity for the S1P1 receptor, coupled with its demonstrated efficacy in a relevant animal model and a clear dose-dependent effect on lymphocyte counts, provide a solid foundation for clinical investigation. The information presented in this technical guide offers a comprehensive resource for understanding the preclinical profile of this compound and will be of value to researchers and drug development professionals working in the field of immunology and pharmacology.

References

- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of experimental autoimmune encephalomyelitis by feeding myelin basic protein conjugated to cholera toxin B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of CS-0777 on Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacology of CS-0777, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It details its mechanism of action on lymphocyte trafficking, presents key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its effects.

Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

This compound is an orally active small molecule that, upon in vivo phosphorylation to its active metabolite this compound-phosphate (this compound-P), acts as a potent and selective agonist of the S1P1 receptor.[1][2] The S1P1 receptor plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.

Under normal physiological conditions, a concentration gradient of sphingosine-1-phosphate (S1P) exists, with low levels within the lymphoid tissues and high levels in the blood and lymph. Lymphocytes express S1P1 receptors, and their egress from lymph nodes is dependent on sensing this S1P gradient.

This compound-P, by acting as a functional antagonist, induces the internalization and degradation of the S1P1 receptor on lymphocytes. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their recirculation into the bloodstream and subsequent infiltration into peripheral tissues, which is a key mechanism in many autoimmune diseases. This mode of action leads to a dose-dependent reduction in peripheral blood lymphocyte counts.[1][2]

Data Presentation

The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound and its active phosphate.

Table 1: In Vitro Activity of this compound-P

| Parameter | Receptor | Species | Value |

| EC₅₀ | S1P₁ | Human | 1.1 nM |

| EC₅₀ | S1P₃ | Human | 350 nM |

| Selectivity (S1P₃/S1P₁) | - | Human | ~320-fold |

Data from Nishi et al., 2011.[1]

Table 2: In Vivo Effects of Oral this compound in Rats

| Dose | Maximum Lymphocyte Reduction | Time to Nadir | Recovery to Baseline |

| 0.1 mg/kg | 72.6% | 12 hours | 5 days |

| 1 mg/kg | 81.6% | 12 hours | 5 days |

Data from Nishi et al., 2011.[1]

Table 3: Clinical Effects of Oral this compound in Multiple Sclerosis Patients (12-Week Pilot Study)

| Dose Group | Regimen | Mean Maximum Lymphocyte Reduction |

| 0.1 mg | Once weekly or every other week | Pronounced, dose-dependent |

| 0.3 mg | Once weekly or every other week | Pronounced, dose-dependent |

| 0.6 mg | Once weekly or every other week | Pronounced, dose-dependent |

Data from a 12-week, open-label pilot study in 25 MS patients.[2] Specific percentage reductions were not detailed in the available summary.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GTPγS Binding Assay for S1P1 Receptor Agonism

This assay measures the functional activation of G protein-coupled receptors (GPCRs) like S1P1. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Materials:

-

Membrane preparations from cells overexpressing the human S1P1 receptor.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

This compound-P.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Scintillation cocktail.

Procedure:

-

Thaw the S1P1 receptor-expressing cell membranes on ice.

-

Prepare a reaction mixture containing the cell membranes (10-20 µg of protein), GDP (10 µM), and varying concentrations of this compound-P in the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the mixture at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters three times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Data are analyzed using non-linear regression to determine the EC₅₀ value of this compound-P.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.

Materials:

-

Female Lewis rats (6-8 weeks old).

-

Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (optional, depending on the desired disease course).

-

This compound.

-

Vehicle control (e.g., 0.5% methylcellulose).

Procedure:

-

On day 0, immunize rats with an emulsion of MOG peptide (100-150 µg) in CFA, administered subcutaneously at the base of the tail.

-

Administer pertussis toxin (if used) intraperitoneally on days 0 and 2.

-

Begin daily oral administration of this compound (e.g., 0.1 and 1 mg/kg) or vehicle on the day of immunization or upon the first signs of disease.

-

Monitor the animals daily for clinical signs of EAE and record their body weight.

-

Score the clinical signs using a standardized scale (e.g., 0 = no signs; 1 = flaccid tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb paralysis; 5 = moribund).

-

The primary endpoint is typically the cumulative EAE score or the mean peak score.

Flow Cytometry for Peripheral Blood Lymphocyte Counting

This technique allows for the precise quantification of different lymphocyte populations in the blood.

Materials:

-

Whole blood collected from rats in EDTA-containing tubes.

-

Red blood cell lysis buffer (e.g., ACK lysis buffer).

-

Phosphate-buffered saline (PBS).

-

Fluorescently conjugated monoclonal antibodies against rat lymphocyte surface markers (e.g., anti-CD3 for T cells, anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, and anti-CD45RA or anti-IgM for B cells).

-

Flow cytometer.

Procedure:

-

Collect approximately 100 µL of whole blood from each rat.

-

Add the fluorescently conjugated antibodies to the blood and incubate for 30 minutes at 4°C in the dark.

-

Lyse the red blood cells by adding lysis buffer and incubating for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS by centrifugation.

-

Resuspend the cell pellet in PBS.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on the lymphocyte population based on forward and side scatter characteristics and then quantify the percentages of different lymphocyte subsets based on their fluorescence.

-

Absolute counts can be determined using counting beads or a dual-platform method with a hematology analyzer.

Mandatory Visualization

S1P1 Signaling Pathway and this compound's Point of Intervention

Caption: S1P1 signaling pathway and the inhibitory effect of this compound-P.

Experimental Workflow for Assessing this compound's Effect on Lymphocyte Trafficking

Caption: Workflow for evaluating this compound's effects.

Logical Relationship of this compound Action

References

CS-0777: A Deep Dive into its Cellular Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways modulated by CS-0777, a selective sphingosine 1-phosphate receptor-1 (S1P1) modulator. We will explore its mechanism of action, metabolic activation, and the downstream signaling events that mediate its therapeutic effects, with a focus on its potential for treating autoimmune diseases such as multiple sclerosis.

Core Mechanism of Action: Selective S1P1 Agonism

This compound is a prodrug that, upon oral administration, undergoes in vivo phosphorylation to its active metabolite, this compound-phosphate (this compound-P).[1][2][3][4] This active form then functions as a potent and highly selective agonist of the sphingosine 1-phosphate receptor-1 (S1P1).[1][2][3] The binding of this compound-P to S1P1 receptors on lymphocytes is the primary driver of its pharmacological effects.

The remarkable selectivity of this compound-P for S1P1 over other S1P receptor subtypes, particularly S1P3, is a key characteristic. This selectivity is believed to contribute to a more favorable safety profile, potentially mitigating side effects associated with broader S1P receptor modulation, such as bradycardia, which has been linked to S1P3 activation.[4]

Metabolic Activation of this compound

The bioactivation of this compound is a critical step in its mechanism of action. Unlike the first-generation S1P modulator fingolimod (FTY720), which is phosphorylated by sphingosine kinases, this compound is primarily phosphorylated by fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP).[4][5][6] This metabolic conversion occurs predominantly in red blood cells.[4][6] The reverse reaction, the dephosphorylation of the active this compound-P back to the inactive this compound, is catalyzed by alkaline phosphatases (ALP).[5]

Caption: Metabolic activation and deactivation of this compound.

Cellular Pathways Affected by this compound

The primary cellular pathway influenced by this compound is the S1P1 signaling cascade, which plays a crucial role in lymphocyte trafficking.

S1P1 Signaling and Lymphocyte Egress

S1P1 is a G protein-coupled receptor (GPCR) that is essential for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen. Under normal physiological conditions, a gradient of sphingosine 1-phosphate between the lymphoid tissues and the blood/lymph directs the migration of lymphocytes out of the tissues and into circulation.

This compound-P, by acting as a potent S1P1 agonist, initially activates the receptor. However, sustained activation leads to the internalization and degradation of S1P1 receptors on the surface of lymphocytes. This functional antagonism renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs. The resulting reduction in circulating lymphocytes, particularly T cells and B cells, is a key therapeutic mechanism in autoimmune diseases, as it limits the migration of these immune cells to sites of inflammation.

Caption: Simplified S1P1 signaling pathway modulated by this compound-P.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its active metabolite.

Table 1: In Vitro Receptor Agonist Activity of this compound-P

| Receptor | EC50 (nM) | Fold Selectivity (S1P3/S1P1) |

| Human S1P1 | 1.1 | ~320 |

| Human S1P3 | 350 | - |

Data sourced from multiple studies.[1][2][3]

Table 2: Enzyme Kinetics of this compound Phosphorylation

| Enzyme/Cell Type | Michaelis Constant (µM) |

| Human FN3K | 498 - 1060 |

| Human FN3K-RP | 498 - 1060 |

| Human Erythrocytes | 498 - 1060 |

Data sourced from a study on the metabolic activation of this compound.[5]

Experimental Protocols

In Vitro S1P Receptor Agonist Activity Assay

The agonist activity of this compound-P at human S1P1 and S1P3 receptors is typically determined using a GTPγS binding assay. This assay measures the activation of G proteins coupled to the receptors upon agonist binding.

Methodology:

-

Cell Line: CHO or HEK293 cells stably expressing the human S1P1 or S1P3 receptor.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, GDP, and saponin.

-

GTPγS Binding: Membranes are incubated with increasing concentrations of this compound-P in the presence of [35S]GTPγS.

-

Detection: The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for determining S1P receptor agonist activity.

In Vivo Peripheral Blood Lymphocyte Lowering Assay

The pharmacological effect of this compound on lymphocyte counts is assessed in animal models, typically rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is administered orally at various doses (e.g., 0.1 and 1 mg/kg).

-

Blood Sampling: Blood samples are collected at different time points post-dose (e.g., 0, 4, 8, 12, 24, 48, 72, 96, 120 hours).

-

Lymphocyte Counting: Total lymphocyte counts are determined using an automated hematology analyzer.

-

Data Analysis: The change in lymphocyte counts from baseline is calculated for each dose group and time point. The nadir (lowest point) and recovery time are key parameters.

Conclusion

This compound represents a next-generation S1P1 receptor modulator with a distinct metabolic activation pathway and high selectivity for its target receptor. Its primary effect is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes. This mechanism underscores its potential as a therapeutic agent for autoimmune disorders where lymphocyte-mediated pathology is a key driver. The quantitative data on its receptor affinity and the detailed understanding of its cellular and metabolic pathways provide a solid foundation for its continued development and clinical investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Identification of Activating Enzymes of this compound, a Selective Sphingosine 1-Phosphate Receptor 1 Modulator, in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: CS-0777 In Vitro Agonist Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-0777 is a selective modulator of the Sphingosine 1-Phosphate Receptor 1 (S1P1). It is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-P, which acts as a potent S1P1 receptor agonist.[1][2][3][4][5] This document provides a detailed protocol for determining the in vitro agonist activity of this compound-P using a [³⁵S]GTPγS binding assay with membranes from Chinese Hamster Ovary (CHO-K1) cells expressing the recombinant human S1P1 receptor.

Introduction

Sphingosine 1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate regulation.[1][6] The S1P1 receptor subtype is a key regulator of immune cell egress from lymphoid organs.[7] Consequently, S1P1 receptor agonists are a promising therapeutic strategy for autoimmune diseases such as multiple sclerosis.[2][8]

This compound is a novel S1P1 receptor modulator.[6][8] Its active form, this compound-P, demonstrates high potency and selectivity for the S1P1 receptor over other S1P receptor subtypes, particularly S1P3, which is associated with adverse cardiac effects like bradycardia.[1] The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR.[9][10] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation, providing a direct measure of agonist efficacy and potency.[9][10]

Data Presentation

The agonist activity of this compound-P at human and rat S1P1 and S1P3 receptors was determined using a [³⁵S]GTPγS binding assay. The results, presented as EC₅₀ values (the concentration of agonist that produces 50% of the maximal response), are summarized in the table below.

| Compound | Receptor | Species | EC₅₀ (nM) |

| This compound-P | S1P1 | Human | 1.1 |

| This compound-P | S1P1 | Rat | 1.8 |

| This compound-P | S1P3 | Human | 350 |

| This compound-P | S1P3 | Rat | 200 |

Data sourced from Nishi et al., 2011.[1]

Signaling Pathway

The binding of an agonist, such as this compound-P, to the S1P1 receptor initiates a signaling cascade. S1P1 is coupled to the Gi/o family of G proteins.[6][11] Upon agonist binding, the G protein is activated, leading to the exchange of GDP for GTP on the Gαi subunit. The activated Gαi and the released Gβγ subunits then modulate the activity of downstream effectors.

Experimental Workflow

The following diagram outlines the major steps in the this compound-P in vitro agonist activity assay.

Experimental Protocols

1. Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human S1P1 receptor.

-

Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

-

Membrane Preparation:

-

Grow cells to confluency in T175 flasks.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Scrape cells into ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

Homogenize cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (see below) and determine the protein concentration using a Bradford or BCA protein assay.

-

Store membrane aliquots at -80°C until use.

-

2. [³⁵S]GTPγS Binding Assay

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA).

-

Reagents:

-

This compound-P stock solution (in DMSO, further diluted in assay buffer).

-

GDP (Guanosine Diphosphate) stock solution.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

-

Assay Procedure:

-

Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer or varying concentrations of this compound-P.

-

25 µL of GDP solution (to a final concentration of 10 µM).

-

25 µL of diluted cell membranes.

-

-

Pre-incubate the plate at 30°C for 20 minutes with gentle shaking.

-

Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS to each well (final concentration of ~0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/B glass fiber filter mats using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail, or use a microplate scintillation counter.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

3. Data Analysis

-

Basal Binding: Measured in the absence of any agonist.

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Specific Binding: Calculated by subtracting non-specific binding from the total binding for each data point.

-

Data Normalization: Express the specific binding at each concentration of this compound-P as a percentage of the maximal stimulation achieved with a saturating concentration of a reference agonist or the highest concentration of this compound-P tested.

-

EC₅₀ Determination: Plot the normalized data against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC₅₀ value.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHO-K1 Cell Line - Creative Biogene [creative-biogene.com]

- 8. S1PR1 - Wikipedia [en.wikipedia.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring CS-0777 Target Phosphorylation in Cells

Introduction

CS-0777 is a novel investigational small molecule designed to modulate a key cellular signaling pathway. The efficacy of this compound is directly linked to its ability to inhibit the phosphorylation of its downstream target, a critical step in its mechanism of action. Therefore, accurate and robust measurement of target phosphorylation is essential for the preclinical and clinical development of this compound.

These application notes provide detailed protocols for quantifying the phosphorylation status of the this compound target in a cellular context. The described methods are suitable for mechanism-of-action studies, dose-response analysis, and biomarker development. The primary techniques covered are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), which are widely used for their specificity and reproducibility.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates the hypothetical signaling cascade in which this compound acts. In this model, an upstream kinase activates the target protein via phosphorylation. This compound is designed to inhibit this upstream kinase, thereby reducing the phosphorylation of the target protein and blocking the downstream cellular response.

Caption: Hypothetical signaling pathway showing this compound inhibition.

Experimental Workflow Overview

The general workflow for measuring target phosphorylation in response to this compound treatment involves several key stages, from cell culture to data analysis.

Caption: General workflow for measuring protein phosphorylation.

Protocol 1: Western Blotting for Phospho-Target Detection

Western blotting is a semi-quantitative method used to detect the level of a specific protein and its phosphorylated form in a complex mixture.

A. Materials and Reagents

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: Bradford or BCA assay kit.

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels.

-

Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Target (specific to the phosphorylation site).

-

Rabbit anti-total-Target.

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Experimental Protocol

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Target antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-total-Target antibody as a loading control.

-

C. Data Presentation

Densitometry is used to quantify the band intensity. The ratio of the phospho-target signal to the total-target signal is calculated to determine the relative phosphorylation level.

| Treatment Group | This compound Conc. (nM) | Phospho-Target Intensity (Arbitrary Units) | Total-Target Intensity (Arbitrary Units) | Phospho/Total Ratio | % Inhibition |

| Vehicle Control | 0 | 15,230 | 14,980 | 1.02 | 0 |

| This compound | 1 | 11,560 | 15,100 | 0.77 | 24.5 |

| This compound | 10 | 6,890 | 14,850 | 0.46 | 54.9 |

| This compound | 100 | 1,610 | 15,050 | 0.11 | 89.2 |

Protocol 2: ELISA for Phospho-Target Quantification

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay that provides a more quantitative measurement of protein phosphorylation. A sandwich ELISA format is recommended for this purpose.

A. Materials and Reagents

-

ELISA Kit: A pre-coated sandwich ELISA kit specific for the phosphorylated target protein is recommended for ease of use and reproducibility. Alternatively, develop a custom assay using the following components.

-

Capture Antibody: Antibody that binds to the total target protein.

-

Detection Antibody: Antibody that specifically recognizes the phosphorylated form of the target protein, typically conjugated to biotin.

-

Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

-

Assay Diluent: PBS with 1% BSA.

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase.

-

Substrate: TMB (3,3’,5,5’-tetramethylbenzidine).

-

Stop Solution: 2N H₂SO₄.

B. Experimental Protocol

-

Plate Coating (if not using a pre-coated plate):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

-

Sample Preparation and Addition:

-

Prepare cell lysates as described in the Western Blotting protocol.

-

Dilute the lysates to an appropriate concentration in assay diluent.

-

Add the diluted samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection:

-

Add the biotinylated detection antibody (anti-phospho-Target) to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

-

Signal Development:

-